

# Onvansertib (PLK1-IN-5): A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Onvansertib (also known as NMS-P937), a potent and orally available inhibitor of Polo-like kinase 1 (PLK1). The data presented here is intended to offer an objective overview of its performance against other kinases, supported by experimental evidence.

## **Introduction to Onvansertib**

Onvansertib is a small molecule inhibitor that targets the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3][4] By inhibiting PLK1, Onvansertib disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][4]

# Kinase Selectivity Profile of Onvansertib (NMS-P937)

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to toxicity and other adverse events. The following table summarizes the inhibitory activity of Onvansertib against a panel of 63 protein kinases.



| Kinase Family      | Kinase  | IC50 (nM) | % Inhibition @ 10<br>μΜ |
|--------------------|---------|-----------|-------------------------|
| PLK                | PLK1    | 2         | -                       |
| PLK2               | -       | 48        |                         |
| PLK3               | -       | 40        | _                       |
| CMGC               | CK2     | 826       | -                       |
| MELK               | 744     | -         |                         |
| тк                 | FLT3    | 510       | -                       |
| Other              | ABL     | >10,000   | <20                     |
| ALK                | >10,000 | <20       |                         |
| (56 other kinases) | >10,000 | <20       |                         |

Table 1: Selectivity profile of Onvansertib (NMS-P937) against a panel of 63 protein kinases. Data sourced from Valsasina et al., 2012.[1]

As shown in Table 1, Onvansertib is a highly potent inhibitor of PLK1 with an IC50 of 2 nM.[1] It demonstrates significant selectivity for PLK1 over the other members of the PLK family, with only marginal inhibition of PLK2 and PLK3 observed at a high concentration of 10  $\mu$ M.[1]

Notably, Onvansertib exhibited high nanomolar inhibitory activity against three other kinases: Casein Kinase 2 (CK2), Maternal Embryonic Leucine Zipper Kinase (MELK), and FMS-like Tyrosine Kinase 3 (FLT3).[1] Against the remaining 57 kinases in the panel, the compound was largely inactive, with less than 20% inhibition at a concentration of 10  $\mu$ M.[1]

## **Experimental Protocols**

**Biochemical Kinase Inhibition Assay** 

The kinase inhibitory activity of Onvansertib was determined using a radiometric filter binding assay.[1]

Materials:



- Recombinant full-length human kinases
- Peptide or protein substrates
- [y-33P]ATP
- Kinase buffer (specific to each kinase)
- · 96-well plates
- Filter plates (e.g., Millipore Multiscreen)
- Scintillation counter

#### Method:

- Kinase reactions were performed in 96-well plates in a final volume of 50 μL.
- The reaction mixture contained the respective kinase, its substrate (peptide or protein), and the kinase buffer.
- Onvansertib was added at various concentrations to determine the IC50 value.
- The reaction was initiated by the addition of [y-33P]ATP.
- The plates were incubated at 30°C for a specified period (typically 30-60 minutes).
- The reaction was stopped by the addition of phosphoric acid.
- The reaction mixture was then transferred to a filter plate, and the radiolabeled substrate was captured on the filter membrane.
- The filter plate was washed to remove unincorporated [y-33P]ATP.
- The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.
- IC50 values were calculated by non-linear regression analysis of the concentration-response curves.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting Polo-like kinase 1 causes growth reduction and apoptosis in pediatric acute lymphoblastic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMS-P937, an orally available, specific small-molecule polo-like kinase 1 inhibitor with antitumor activity in solid and hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Onvansertib (PLK1-IN-5): A Comparative Analysis of Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8317964#plk1-in-5-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com